Bunolol hydrochloride is a synthetic compound classified as a beta-adrenergic blocking agent, specifically a β1- and β2-adrenoceptor antagonist [, ]. In scientific research, Bunolol hydrochloride serves as a valuable tool for studying ocular drug delivery and the physiological effects of beta-blockade, particularly in the eye [, ].
Synthesis Analysis
The synthesis of 14C-labeled Bunolol hydrochloride involves a multi-step process starting with the reaction of 3-phenylpropylmagnesium bromide with 14CO2 []. This reaction yields 4-phenylbutyric-1-14C acid, which is subsequently cyclized to α-tetralone-1-14C. Through a series of oxidation, ring-opening, and re-cyclization reactions, 5-hydroxytetralone-1-14C is produced. This compound is then reacted sequentially with epichlorohydrin, tert-butylamine, and gaseous hydrogen chloride to yield Bunolol hydrochloride. The final product undergoes rigorous purification and testing to confirm its chemical and radiochemical purity [].
Molecular Structure Analysis
While the provided abstracts do not contain specific data on the molecular structure of Bunolol hydrochloride, its chemical name, dl - 5 - [3 - (tert - butylamino) - 2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone-1-14C [], provides insights into its structure. This name suggests the presence of:
Chemical Reactions Analysis
One key chemical transformation studied is the in-vivo metabolism of Bunolol hydrochloride to dihydrobunolol []. This biotransformation likely involves the reduction of a specific functional group within the molecule. Understanding the enzymes and pathways involved in this metabolic process could be important for interpreting research findings.
Mechanism of Action
Bunolol hydrochloride exerts its effects by competitively binding to β1- and β2-adrenoceptors, primarily in ocular tissues [, ]. This binding prevents the endogenous agonists, adrenaline and noradrenaline, from binding to the receptors and exerting their effects. By blocking these receptors, Bunolol hydrochloride can potentially reduce aqueous humor production, making it relevant for studying ocular hypertension and glaucoma models [].
Applications
Ocular Drug Delivery Research: Bunolol hydrochloride serves as a model drug for investigating drug absorption, distribution, and metabolism in the eye [, ]. Researchers use it to study factors influencing drug penetration into different ocular tissues, such as the cornea, aqueous humor, iris, ciliary body, and retina [, , ].
Comparative Ocular Pharmacology: Studies comparing Bunolol hydrochloride distribution in albino and pigmented rabbits revealed differences in drug concentrations and retention within ocular tissues []. These findings highlight the importance of pigmentation in ocular drug disposition and emphasize the need for considering these factors in ophthalmological research.
Beta-Blocker Pharmacology: Research on Bunolol hydrochloride contributes to understanding the broader pharmacological effects of beta-blockers, particularly in the context of ocular physiology and disease models [, ].
Related Compounds
Dihydrobunolol
Compound Description: Dihydrobunolol is the primary metabolite of Bunolol Hydrochloride, formed through the metabolic process within ocular tissues like the aqueous humor and ciliary body. []
Timolol
Compound Description: Timolol, similar to Bunolol Hydrochloride, belongs to the beta-blocker drug class. Research indicates Timolol exhibits prolonged retention in the iris, ciliary body, choroid, and retina of pigmented rabbit eyes compared to albino rabbits. []
3. Alprenolol hydrochloride * Compound Description: Alprenolol hydrochloride is a beta-blocker investigated alongside Bunolol Hydrochloride for its absorption characteristics in various regions of the rat gastrointestinal tract, including the stomach, small intestine, and colon. []* Relevance: The inclusion of Alprenolol hydrochloride within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
4. Atenolol* Compound Description: Atenolol, another beta-blocker, was included in the comparative absorption study involving Bunolol Hydrochloride in the rat model. This research aimed to correlate the absorption rates of various beta-blockers, including Bunolol Hydrochloride and Atenolol, with their physicochemical properties, particularly their partition coefficients, as a means to predict absorption behavior. []* Relevance: The study highlights a shared research interest in understanding the absorption kinetics of beta-blockers, including Bunolol Hydrochloride and Atenolol. The focus on correlating physicochemical attributes with absorption rates suggests researchers are looking for reliable predictors of drug behavior based on molecular characteristics within this drug class.
5. Penbutolol Sulfate* Compound Description: Penbutolol Sulfate is a beta-blocker evaluated for its absorption profile across the stomach, small intestine, and colon of rats in the same study that included Bunolol Hydrochloride. The study aimed to establish if a correlation exists between the absorption rate constants and the partition coefficient of these beta-blockers, aiming to predict absorption behavior from the drug's inherent physicochemical characteristics. []* Relevance: The study highlights a shared research interest in understanding the absorption kinetics of beta-blockers, including Bunolol Hydrochloride and Penbutolol Sulfate. The focus on correlating physicochemical attributes with absorption rates suggests researchers are looking for reliable predictors of drug behavior based on molecular characteristics within this drug class.
6. Pronethalol hydrochloride* Compound Description: Pronethalol hydrochloride, a beta-blocker, was included in the comparative absorption study in rats. The study investigated its absorption characteristics alongside Bunolol Hydrochloride across different sections of the digestive system. Researchers aimed to correlate the absorption rates of these beta-blockers with their partition coefficients, aiming to predict absorption behavior from the drug's inherent physicochemical characteristics. []* Relevance: The inclusion of Pronethalol hydrochloride within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
7. Metoprolol* Compound Description: Metoprolol, a beta-blocker, was investigated alongside Bunolol Hydrochloride for its absorption characteristics in various regions of the rat gastrointestinal tract. []* Relevance: The inclusion of Metoprolol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
8. Oxprenolol* Compound Description: Oxprenolol is a beta-blocker. This compound was investigated for its absorption characteristics in various regions of the rat gastrointestinal tract alongside Bunolol Hydrochloride. []* Relevance: The inclusion of Oxprenolol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
9. Bevantolol* Compound Description: Bevantolol is a beta-blocker. Researchers investigated its absorption characteristics in various regions of the rat gastrointestinal tract alongside Bunolol Hydrochloride. []* Relevance: The inclusion of Bevantolol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
10. Bufuralol* Compound Description: Bufuralol is a beta-blocker. The study investigated its absorption characteristics alongside Bunolol Hydrochloride across different sections of the digestive system. Researchers aimed to correlate the absorption rates of these beta-blockers with their partition coefficients, aiming to predict absorption behavior from the drug's inherent physicochemical characteristics. []* Relevance: The inclusion of Bufuralol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
11. Propranolol hydrochloride * Compound Description: Propranolol hydrochloride is a beta-blocker investigated alongside Bunolol Hydrochloride for its absorption characteristics in various regions of the rat gastrointestinal tract, including the stomach, small intestine, and colon. []* Relevance: The inclusion of Propranolol hydrochloride within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
12. Timolol maleate* Compound Description: Timolol maleate, similar to Bunolol Hydrochloride, belongs to the beta-blocker drug class. This compound was investigated for its absorption characteristics in various regions of the rat gastrointestinal tract alongside Bunolol Hydrochloride. []* Relevance: The inclusion of Timolol maleate within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(+-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one is a naphthalenone. It is a conjugate base of a (+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+). A nonselective beta-adrenoceptor antagonist used in the treatment of glaucoma.
Bexarotene is a retinoid, a member of benzoic acids and a member of naphthalenes. It has a role as an antineoplastic agent. Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma. Bexarotene is a Retinoid. Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury. Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04) A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.
1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(propan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.
BF-1 is a 5-Hydroxytryptamine receptor 2B (5-HT2B, serotonin receptor 2B) antagonist potentially for the treatment of migraine. BF-1 was tested as potential migraine prophylactic drug by blocking meta-chlorophenylpiperazine, (mCPP) or BW723C86 (5-((thiophen-2-yl)methoxy)-α-methyltryptamine) induced neurogenic dural plasma protein extravasation in a guinea pig model that may resemble a migraine attack.